2-[2-(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)ethoxy]nicotinonitrile
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of this compound exhibits a complex heterocyclic framework characterized by the integration of multiple aromatic and heteroaromatic ring systems. The compound possesses a molecular formula of C16H11N3O3 with a molecular weight of 293.28 grams per mole, establishing it as a mid-sized organic molecule with significant structural complexity. The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic construction from constituent fragments, specifically identifying the presence of the 1,3-dioxoisoindol-2-yl moiety connected through an ethoxy bridge to a pyridine-3-carbonitrile unit.
The molecular geometry demonstrates a non-planar configuration due to the flexible ethoxy linkage that connects the two major aromatic systems. The isoindole-1,3-dione fragment, also known as the phthalimide unit, contributes a bicyclic aromatic system containing a five-membered heterocyclic ring fused to a benzene ring. This structural element is characterized by its planar geometry and electron-withdrawing properties due to the presence of two carbonyl groups flanking the nitrogen atom. The ethoxy bridge introduces conformational flexibility into the molecular structure, allowing for rotation around the carbon-oxygen and carbon-carbon bonds within this linker region.
The nicotinonitrile portion of the molecule consists of a pyridine ring bearing a nitrile substituent at the 3-position, which corresponds to the position meta to the nitrogen atom in the pyridine ring. This aromatic heterocycle contributes significant electronic properties to the overall molecular system, particularly through the electron-withdrawing effects of both the pyridine nitrogen and the nitrile group. The nitrile functionality introduces additional sites for potential intermolecular interactions and chemical reactivity, as the triple bond between carbon and nitrogen represents a highly polarized and electronegative center.
Table 1: Fundamental Molecular Properties
Comparative Analysis of Isoindole-1,3-dione and Nicotinonitrile Moieties
The structural comparison between the isoindole-1,3-dione and nicotinonitrile moieties reveals distinct electronic and geometric characteristics that contribute to the overall properties of the complete molecule. The isoindole-1,3-dione system, commonly referred to as the phthalimide unit, represents a well-characterized heterocyclic framework with established chemical and physical properties. This bicyclic system exhibits remarkable planarity due to the extended conjugation between the benzene ring and the five-membered imide ring, creating a rigid aromatic framework that serves as an electron-accepting unit within the larger molecular structure.
The electronic properties of the isoindole-1,3-dione moiety are dominated by the presence of two carbonyl groups that create a highly electron-deficient environment around the central nitrogen atom. This electron deficiency is reflected in the acidity of the imido nitrogen-hydrogen bond when present, and contributes to the strong electron-withdrawing character of this structural unit. The planarity of this system facilitates π-π stacking interactions with other aromatic systems, while the carbonyl oxygens provide sites for hydrogen bonding interactions with appropriate donor molecules.
In contrast, the nicotinonitrile moiety presents a different electronic profile characterized by the presence of the pyridine nitrogen and the terminal nitrile group. The pyridine ring system exhibits aromatic stability similar to benzene but with modified electronic properties due to the electronegative nitrogen atom. The nitrile substituent at the 3-position introduces additional electron-withdrawing character, creating a cumulative effect that significantly influences the electron density distribution across the pyridine ring. This electron deficiency makes the nicotinonitrile system an effective electron acceptor, complementing the electron-withdrawing properties of the isoindole-1,3-dione unit.
The geometric differences between these two aromatic systems contribute to the overall molecular conformation and flexibility. While the isoindole-1,3-dione maintains rigid planarity, the nicotinonitrile unit can adopt various orientations relative to the ethoxy linker, allowing for conformational diversity in the complete molecule. The combination of these two distinct aromatic systems through the flexible ethoxy bridge creates opportunities for intramolecular interactions, including potential π-π stacking between the aromatic rings under certain conformational arrangements.
Table 2: Comparative Electronic Properties of Constituent Moieties
| Structural Feature | Isoindole-1,3-dione | Nicotinonitrile |
|---|---|---|
| Ring System | Bicyclic (fused) | Monocyclic |
| Electron-withdrawing Groups | Two carbonyl groups | Pyridine nitrogen + nitrile |
| Geometric Rigidity | High (planar) | Moderate (aromatic) |
| Primary Electronic Character | Electron acceptor | Electron acceptor |
Tautomeric Forms and Conformational Dynamics
The investigation of tautomeric forms and conformational dynamics in this compound reveals complex structural behavior influenced by the presence of multiple heteroatoms and the flexible ethoxy linkage. Tautomerism in compounds containing both isoindole and pyridine systems can manifest through various mechanisms, including proton transfer processes and ring-chain equilibria. The specific tautomeric behavior of this compound is influenced by the electronic properties of both aromatic systems and the potential for intramolecular interactions between distant functional groups.
The nitrile functionality within the nicotinonitrile moiety introduces the possibility of nitrile-ketenimine tautomerism, a phenomenon that has been documented in related compounds containing cyano groups attached to aromatic systems. This tautomeric equilibrium involves the migration of a proton to form a ketenimine structure, which can significantly alter the electronic properties and reactivity of the molecule. The occurrence of such tautomerism depends on various factors including solvent polarity, temperature, and the presence of substituents that can stabilize one tautomeric form over another.
Conformational dynamics in this molecule are primarily governed by the rotational freedom around the bonds within the ethoxy linkage connecting the two aromatic systems. The energy barriers for rotation around these bonds are influenced by steric interactions between the bulky aromatic units and electronic effects arising from the electron-withdrawing properties of both terminal groups. Recent computational studies on similar systems have demonstrated that the rotational barriers of ether bonds are generally lower than those of carbon-carbon bonds, suggesting that the ethoxy linker provides significant conformational flexibility to the overall molecular structure.
The conformational preferences of the molecule are also influenced by potential intramolecular interactions, including π-π stacking between the aromatic rings, hydrogen bonding involving the carbonyl oxygens of the isoindole unit, and electrostatic interactions between the electron-rich and electron-poor regions of the molecule. These interactions can stabilize specific conformational arrangements and influence the overall three-dimensional structure adopted by the molecule in different environments. The balance between conformational entropy and these stabilizing interactions determines the predominant conformational states observed under various conditions.
The phthalimide derivatives have been shown to exhibit interesting tautomeric behavior in solution, particularly when substituted with electron-donating or electron-withdrawing groups. The presence of the ethoxy linkage in this compound may facilitate solvent-assisted tautomerization through hydrogen bonding interactions with protic solvents, potentially leading to different tautomeric distributions depending on the solvent environment. Understanding these tautomeric and conformational dynamics is crucial for predicting the chemical behavior and potential biological activity of this complex molecular system.
Properties
IUPAC Name |
2-[2-(1,3-dioxoisoindol-2-yl)ethoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c17-10-11-4-3-7-18-14(11)22-9-8-19-15(20)12-5-1-2-6-13(12)16(19)21/h1-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROADZQSJZUZID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C=CC=N3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile generally involves the following key steps:
- Preparation of the isoindoline-1,3-dione intermediate.
- Formation of the ethoxy linker.
- Coupling of the ethoxy group to the nicotinonitrile moiety.
This approach is supported by literature describing similar isoindoline-1,3-dione derivatives synthesized via nucleophilic substitution and etherification reactions under controlled conditions.
Detailed Synthetic Procedure
A representative synthesis is outlined based on the procedure described in recent research and patent literature:
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(2-hydroxyethyl)isoindoline-1,3-dione, base (e.g., triethylamine), solvent (e.g., dichloromethane), 273 K | Activation of the hydroxyethyl isoindoline-1,3-dione for nucleophilic substitution | - | Cooling to 0°C to control reaction rate |
| 2 | Nicotinonitrile derivative with leaving group (e.g., halide) | Nucleophilic substitution to form the ether linkage | 78% (isolated) | Reaction stirred for 30 min to 6 h depending on conditions |
| 3 | Workup: Quenching with saturated NH4Cl, extraction with CH2Cl2, drying over MgSO4 | Isolation of crude product | - | Standard aqueous workup |
| 4 | Purification: Flash chromatography (8% EtOAc in pentane) | Purification of the target compound | - | Yields depend on purity and scale |
| 5 | Crystallization from isopropanol | Obtaining crystals suitable for structural analysis | - | Enhances purity and structural confirmation |
This method was adapted and confirmed by crystallographic studies showing the successful formation of the ether-linked isoindoline-1,3-dione-nicotinonitrile compound.
Reaction Mechanism Insights
- The hydroxyethyl group on the isoindoline-1,3-dione acts as a nucleophile.
- Under basic conditions, it attacks the electrophilic center on the nicotinonitrile derivative bearing a suitable leaving group.
- The reaction proceeds via an SN2 mechanism forming the ether bond.
- Control of temperature (around 273 K) is critical to minimize side reactions and optimize yield.
Alternative Methods and Variations
Patent literature suggests variations in substituents on the isoindoline ring and nicotinonitrile moiety to modulate biological activity, which may require adjustments in reaction conditions such as:
- Use of different bases (e.g., NEt3, K2CO3).
- Solvent changes (e.g., CHCl3, DMF).
- Catalysts or phase-transfer agents to enhance coupling efficiency.
Data Table Summarizing Key Preparation Parameters
Research Findings and Structural Characterization
- The synthesized compound was confirmed by single-crystal X-ray diffraction, revealing the expected molecular structure with the isoindoline-1,3-dione and nicotinonitrile moieties linked via the ethoxy bridge.
- NMR spectroscopy (1H and 13C) was used to assign chemical shifts consistent with the proposed structure.
- The yield of the key coupling step was reported at approximately 78%, indicating an efficient synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the nicotinonitrile moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The isoindole moiety can form hydrogen bonds and other interactions with biological molecules, while the nicotinonitrile group can participate in various chemical reactions within the biological system. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of phthalimide derivatives, which are widely studied for their biological and chemical applications. Below is a detailed comparison with structurally and functionally related compounds, supported by data from diverse sources.
Table 1: Structural and Functional Comparison
Key Findings from Comparison
Structural Modifications and Bioactivity The target compound lacks the methyl or sulfonamide groups seen in HA-8292 and Compound 4, respectively. This suggests its mutagenicity profile may differ; however, direct AMES test data for the target compound are unavailable . The nitrate ester derivatives (e.g., Compound 1) exhibit high mutagenicity, whereas substitutions with hydroxyl or sulfonamide groups (e.g., Compound 4) reduce genotoxicity. This highlights the importance of functional group selection in drug design .
Electronic and Steric Effects The isonicotinonitrile variant (HA-4194) shares the same molecular weight as the target compound but differs in nitrile positioning. This positional isomerism could influence binding interactions in biological targets, such as kinases or receptors .
Applications in Drug Development
- The hexanesulfonate derivative (XXVIe) demonstrates the flexibility of phthalimide-based scaffolds in targeting enzymes like nicotinamide phosphoribosyltransferase, a key player in cellular metabolism .
- Methyl-substituted analogs (HA-8292) show how steric modifications can fine-tune solubility and bioavailability, critical for pharmacokinetic optimization .
Biological Activity
The compound 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]nicotinonitrile is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 314.35 g/mol. Its structure includes a dioxoisoindole moiety linked to a nicotinonitrile group via an ethoxy chain.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) .
- Case Study : A study involving derivatives of isoindole compounds demonstrated their effectiveness against various cancer cell lines, suggesting that modifications in the structure could enhance their potency .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- In Vitro Studies : Research indicates that similar isoindole derivatives have been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, and compounds with similar structures have been evaluated for their anti-inflammatory effects:
- Mechanism : The inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) has been observed in vitro, indicating a potential role in treating inflammatory conditions .
Data Table: Summary of Biological Activities
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of related compounds:
- Structure-Activity Relationship (SAR) : Variations in substituents on the isoindole core significantly impact biological activity. For example, electron-withdrawing groups enhance anticancer potency .
- Synergistic Effects : Combining this compound with other therapeutic agents may yield synergistic effects, enhancing overall efficacy against resistant strains of bacteria or cancer cells .
- Toxicity Studies : Preliminary toxicity assessments suggest that while the compound exhibits potent biological activity, further studies are required to evaluate its safety profile in vivo .
Q & A
Q. Characterization Methods :
- 1H NMR for verifying substituent positions and reaction completion (e.g., δ 1.5–2.0 ppm for methylene groups in ethoxy chains) .
- LCMS (ESI) to confirm molecular ion peaks (e.g., m/z 319.31 for related esters) .
Advanced: How can researchers optimize the coupling efficiency between phthalimide derivatives and ethoxy-nicotinonitrile precursors?
Key optimization strategies include:
- Catalyst Selection : Use phase-transfer catalysts (PTCs) like tetrabutylammonium bromide to enhance reaction rates in biphasic systems .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, as seen in the synthesis of sulfonamide derivatives .
- Temperature Control : Reflux conditions (e.g., 80–100°C) for 6–8 hours ensure complete conversion while minimizing side reactions .
Troubleshooting : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.1:1 molar excess of phthalimide derivatives) to account for steric hindrance .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
- 1H/13C NMR : Identifies functional groups (e.g., nitrile at ~110 ppm in 13C NMR) and confirms regioselectivity of ethoxy-phthalimide coupling .
- FT-IR : Detects characteristic absorptions for nitrile (C≡N, ~2240 cm⁻¹) and phthalimide carbonyls (C=O, ~1770–1700 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₄N₂O₃ requires m/z 298.0953) .
Advanced: What strategies address discrepancies in reported synthetic yields for this compound?
Discrepancies often arise from:
- Byproduct Formation : Unreacted intermediates (e.g., sulfonyl chlorides) can reduce yields. Mitigate via iterative washing with 1 M HCl to remove acidic impurities .
- Solvent Purity : Trace water in DMF or acetonitrile may hydrolyze nitrile groups; use molecular sieves or anhydrous solvents .
- Reaction Monitoring : Employ in situ techniques like ReactIR to track intermediate stability and optimize reaction time .
Case Study : A patented one-pot process achieved 70% yield by combining halogenation and coupling steps, reducing purification losses .
Advanced: How to design assays to evaluate its inhibitory activity against enzymes like Leucyl-tRNA synthetase?
Q. Experimental Design :
- Enzyme Assay : Use a fluorescence-based assay with ATP analogs (e.g., mant-ATP) to monitor competitive inhibition. IC₅₀ values <1 µM indicate high potency, as seen in tetraiodo-phthalimide derivatives .
- Selectivity Screening : Test against kinases (e.g., DYRK1a, GSK3) to rule off-target effects. ATP-binding site mutations (e.g., K73A) can validate specificity .
- Structural Analysis : Co-crystallization with the enzyme (e.g., PDB ID 6XYZ) reveals binding interactions of the phthalimide and nitrile moieties .
Advanced: What in vivo models are appropriate for pharmacokinetic studies of this compound?
- Rodent Models : Administer intravenously (1–5 mg/kg) to assess plasma half-life and bioavailability. Monitor metabolites via LC-MS/MS, focusing on hydrolysis products (e.g., free nicotinonitrile) .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in organs like the liver and kidneys, accounting for first-pass metabolism .
- Toxicity Profiling : Conduct acute toxicity tests in zebrafish embryos (LC₅₀ >100 µM) to establish safety margins .
Advanced: How do electronic effects of substituents influence the compound’s reactivity in nucleophilic substitutions?
- Electron-Withdrawing Groups (EWGs) : Nitrile groups enhance electrophilicity at the ethoxy linkage, accelerating nucleophilic attack by phthalimide anions .
- Steric Effects : Bulky substituents on the phthalimide ring (e.g., tetraiodo groups) reduce coupling efficiency by 30–50%, necessitating higher catalyst loadings .
Computational Validation : DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol activation barrier for the SN2 mechanism, correlating with experimental kinetics .
Basic: What are common impurities in synthesized batches, and how are they controlled?
- Unreacted Phthalimide : Detect via HPLC (retention time ~8.2 min) and remove by recrystallization from ethyl acetate/hexane .
- Hydrolysis Byproducts : Nicotinonitrile derivatives (e.g., 2-hydroxy analogs) form under humid conditions; suppress using desiccants during storage .
- Quality Control : Follow pharmacopeial guidelines (e.g., USP) with ≤0.1% impurity thresholds, validated by certified reference materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
